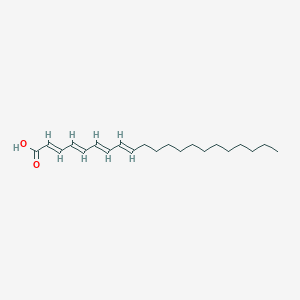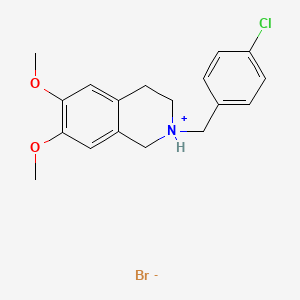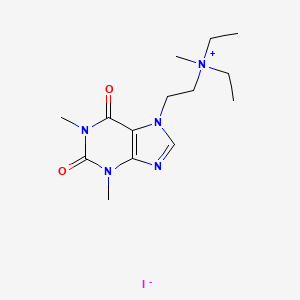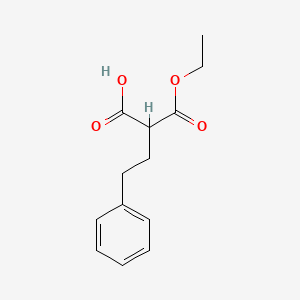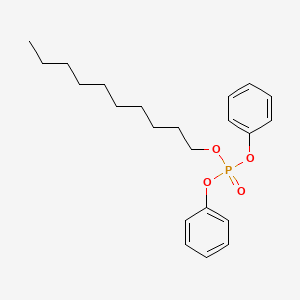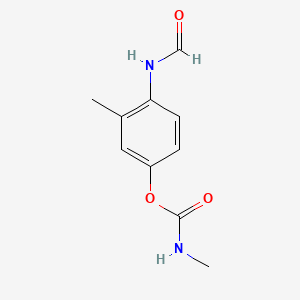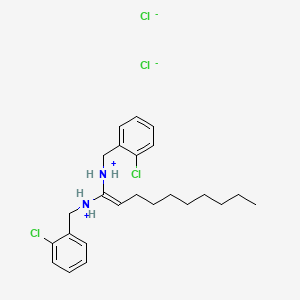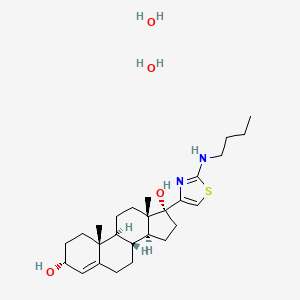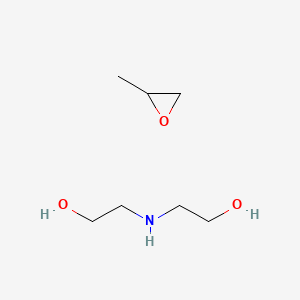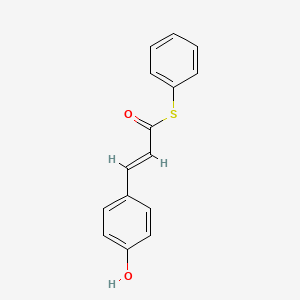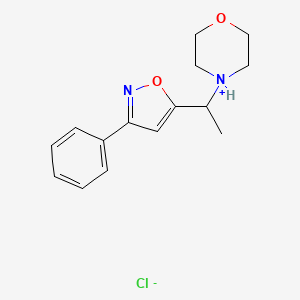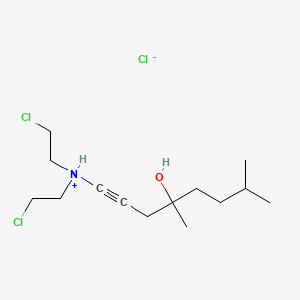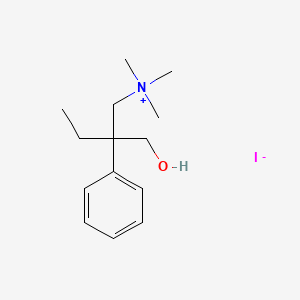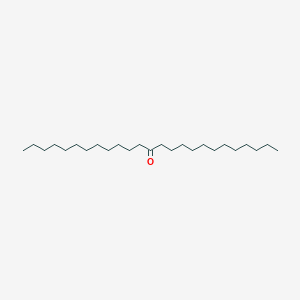
Pentacosan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosan-13-one: is a long-chain ketone with the molecular formula C25H50O . It is also known by its systematic name 13-Pentacosanone . This compound is characterized by a 25-carbon chain with a ketone functional group at the 13th carbon position. It is a relatively large molecule with a molecular weight of 366.6639 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosan-13-one typically involves the oxidation of the corresponding alcohol, Pentacosan-13-ol . This can be achieved using various oxidizing agents such as chromium trioxide (CrO3) in the presence of pyridine or potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium on a carbon support. The reaction conditions must be carefully controlled to prevent over-oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Pentacosan-13-one can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, Pentacosan-13-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Pentacosanoic acid.
Reduction: Pentacosan-13-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Pentacosan-13-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism.
Mechanism of Action
The mechanism of action of Pentacosan-13-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Pentacosan-13-ol: The corresponding alcohol with similar chain length but different functional group.
Pentacosane: The fully saturated hydrocarbon with no functional groups.
Heptacosan-13-one: A similar ketone with a longer carbon chain.
Uniqueness
Pentacosan-13-one is unique due to its specific chain length and the position of the ketone group. This combination of features gives it distinct physical and chemical properties, making it valuable in various applications .
Properties
CAS No. |
2123-19-5 |
|---|---|
Molecular Formula |
C25H50O |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
pentacosan-13-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
VTPOKROHHTWTML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


